molecular formula C8H11N3O2 B8687228 N,N,6-trimethyl-5-nitropyridin-2-amine

N,N,6-trimethyl-5-nitropyridin-2-amine

Cat. No.: B8687228
M. Wt: 181.19 g/mol
InChI Key: RKNNIONZGRIQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,6-Trimethyl-5-nitropyridin-2-amine (CAS: 28489-42-1) is a substituted pyridine derivative characterized by a nitro group at position 5, a dimethylamino group at position 2, and a methyl group at position 4. Its molecular formula is C₈H₁₁N₃O₂, with a molecular weight of 181.20 g/mol. The compound is also known by synonyms such as Dimethyl-(6-methyl-5-nitro-pyridin-2-yl)-amine and N,N,2-Trimethyl-3-nitropyridin-6-amine . Its structural features make it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

N,N,6-trimethyl-5-nitropyridin-2-amine

InChI

InChI=1S/C8H11N3O2/c1-6-7(11(12)13)4-5-8(9-6)10(2)3/h4-5H,1-3H3

InChI Key

RKNNIONZGRIQJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences between N,N,6-trimethyl-5-nitropyridin-2-amine and similar pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 5-NO₂, 2-N(CH₃)₂, 6-CH₃ C₈H₁₁N₃O₂ 181.20 Methyl and nitro groups enhance steric bulk and electron-withdrawing effects
N,N-Diethyl-5-nitropyridin-2-amine 5-NO₂, 2-N(CH₂CH₃)₂ C₉H₁₃N₃O₂ 195.22 Ethyl groups increase hydrophobicity and alter crystal packing
N,N-Dimethyl-5-nitropyridin-2-amine 5-NO₂, 2-N(CH₃)₂ C₇H₉N₃O₂ 167.17 Lacks the 6-CH₃ group, reducing steric hindrance
6-Chloro-5-methyl-3-nitropyridin-2-amine 3-NO₂, 2-NH₂, 5-CH₃, 6-Cl C₆H₆ClN₃O₂ 187.59 Chloro substituent introduces electronegativity and potential reactivity
6-Nitropyridin-3-amine 6-NO₂, 3-NH₂ C₅H₅N₃O₂ 139.11 Minimal substituents; lower molecular weight and polarity

Physical and Chemical Properties

  • Substitution with chloro (e.g., 6-Chloro-5-methyl-3-nitropyridin-2-amine ) introduces polarity, likely reducing solubility in non-polar solvents.
  • Thermal Stability :

    • Ethyl-substituted analogues (e.g., N,N-Diethyl-5-nitropyridin-2-amine ) exhibit lower melting points due to weaker intermolecular forces compared to methyl-substituted derivatives.

Crystallographic and Structural Insights

  • N,N-Diethyl-5-nitropyridin-2-amine forms C-H···O hydrogen-bonded zigzag chains in its crystal structure . In contrast, the target compound’s methyl groups may lead to tighter packing or alternative intermolecular interactions.
  • Ethyl groups introduce conformational flexibility, as seen in the two crystallographically independent molecules in N,N-Diethyl-5-nitropyridin-2-amine , whereas methyl groups likely restrict rotational freedom.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.